molecular formula C7H5F4N B1271942 2-Fluoro-4-(trifluoromethyl)aniline CAS No. 69409-98-9

2-Fluoro-4-(trifluoromethyl)aniline

Cat. No.: B1271942
CAS No.: 69409-98-9
M. Wt: 179.11 g/mol
InChI Key: ARHDUOQIXLGANT-UHFFFAOYSA-N
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Description

2-Fluoro-4-(trifluoromethyl)aniline is a fluorinated aniline derivative with the chemical formula C7H5F4N. It is characterized by the presence of a fluorine atom at the 2-position and a trifluoromethyl group at the 4-position on the benzene ring. This compound is widely used as a building block in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and dyes .

Mechanism of Action

Target of Action

2-Fluoro-4-(trifluoromethyl)aniline is an aniline derivative, bearing a fluorine and a trifluoromethyl at 2- and 4-positions . It is used as a synthesis intermediate for heterocycle derivatives, triarylmethanes, and phenylacetamides in the application of APIs and dyes .

Mode of Action

The ortho-substituted fluorine in this compound can perform nucleophilic aromatic substitution . This makes it an excellent precursor for bicyclic heterocycles, such as quinoxalines and quinoline, as well as tricyclic heterocycles such as benzoimidazotriazines, phenazines, and phenoxazines .

Biochemical Pathways

The compound is involved in the synthesis of various heterocycles and triarylmethanes . It can also be used to synthesize ocfentanil derivatives, which are used as analgesics .

Pharmacokinetics

It is known that similar compounds, such as 2-fluoroaniline, are efficiently metabolized, primarily by 4-hydroxylation with subsequent sulfate or glucuronide formation . At least 80% of the dose is excreted in the urine within 24 hours .

Result of Action

The result of the action of this compound is the formation of various heterocyclic and triarylmethane derivatives . These compounds have various applications, including the production of dyes and active pharmaceutical ingredients .

Action Environment

The action of this compound can be influenced by various environmental factors. It is generally recommended to store the compound in a cool place, in a tightly closed container, and in a dry and well-ventilated area .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Fluoro-4-(trifluoromethyl)aniline can be synthesized through various methods. One common approach involves the nucleophilic aromatic substitution of 2-fluoronitrobenzene with trifluoromethylamine, followed by reduction of the nitro group to an amine . Another method includes the direct fluorination of 4-(trifluoromethyl)aniline using a fluorinating agent such as Selectfluor .

Industrial Production Methods: Industrial production of this compound typically involves large-scale nucleophilic aromatic substitution reactions, followed by purification processes to achieve high purity levels. The reaction conditions are optimized to ensure maximum yield and minimal by-products .

Comparison with Similar Compounds

Uniqueness: 2-Fluoro-4-(trifluoromethyl)aniline is unique due to the presence of both a fluorine atom and a trifluoromethyl group on the benzene ring, which imparts distinct electronic and steric properties. These features make it a valuable intermediate in the synthesis of complex organic molecules and enhance its reactivity in various chemical reactions .

Properties

IUPAC Name

2-fluoro-4-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F4N/c8-5-3-4(7(9,10)11)1-2-6(5)12/h1-3H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARHDUOQIXLGANT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20372211
Record name 2-fluoro-4-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20372211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69409-98-9
Record name 2-fluoro-4-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20372211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Amino-3-fluorobenzotrifluoride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To the solution of 2-fluoro-4-(trifluoromethyl)benzoic acid (1 kg, 4.805 mol, 1.00 equivalent “eq.”) and CuCl (14.26 g, 0.144 mol, 0.03 eq.) in t-BuOH (11.7 L) was added triethylamine (TEA, 533.8 g, 5.286 mol, 1.10 eq.) dropwise at room temperature (rt). Then the solution was heated to 50° C. and diphenylphosphoryl azide (DPPA, 1393 g, 5.045 mol, 1.05 eq.) was added dropwise to the solution at 50-60° C. After heating at 80˜85° C. overnight the solution was concentrated under vacuum. The residual was dissolved in H2O and filtered. The filtrate was extracted with ethyl acetate. The organic layers was dried with Na2SO4, filtered and concentrated under vacuum. The residual was dissolved in tert-Butyl methyl ether (TBME) and HCl (gas) was bubbled in for 2 hours. The filtrate was collected and dissolved in water and basified with 2 M NaOH. The solution was extracted with TBME. The organic layers were dried and concentrated under vacuum to give 2-fluoro-4-(trifluoromethyl) aniline (498 g, 58%) as a red oil.
Quantity
1 kg
Type
reactant
Reaction Step One
Quantity
533.8 g
Type
reactant
Reaction Step One
Quantity
11.7 L
Type
solvent
Reaction Step One
Name
CuCl
Quantity
14.26 g
Type
catalyst
Reaction Step One
Quantity
1393 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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